N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide
Description
N-[2-(4-Fluorophenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound characterized by a thiophene-2-carboxamide core linked to a 4-fluorophenethyl group. These compounds are often explored for their bioactivity, including antiviral, antibacterial, and ion channel modulation properties . The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAUOBCGBLGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2-thiophenecarboxylic acid with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of thiophene-2-carboxamide derivatives, including N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide. A study demonstrated that various derivatives exhibited significant inhibition of bovine serum albumin denaturation, indicating their potential as anti-inflammatory agents comparable to established drugs like diclofenac sodium . The mechanism involves interaction with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting that these compounds could be developed for treating inflammatory diseases.
1.2 Antibacterial Activity
Thiophene carboxamides have shown promise as antibacterial agents. A study focused on nitrothiophene carboxamides revealed their efficacy against several bacterial strains, including E. coli and Klebsiella spp. . These compounds act as prodrugs requiring activation by specific nitroreductases within bacterial cells, thus demonstrating a novel mechanism of action against antibiotic-resistant strains.
1.3 Anticancer Activity
This compound derivatives have been investigated for their anticancer properties. In particular, compounds modeled after Combretastatin A-4 (CA-4) demonstrated significant activity against Hep3B cancer cells, with some derivatives achieving IC50 values below 11.6 μg/mL . These compounds interact with tubulin, disrupting microtubule dynamics crucial for cancer cell proliferation.
Biochemical Applications
2.1 Enzyme Inhibition
Thiophene carboxamides have been identified as inhibitors of IKK-2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway associated with inflammation and cancer . The inhibition of IKK-2 can potentially lead to therapeutic strategies for various inflammatory conditions and cancers characterized by aberrant NF-kB activity.
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interactions of this compound with target proteins such as COX-2 and tubulin. These studies provide insights into the compound's efficacy and guide further modifications to enhance its biological activity .
Material Science Applications
3.1 Development of Electronic Materials
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form π-conjugated systems allows for efficient charge transport, which is crucial for the performance of electronic devices.
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Key Observations :
- Antiviral Activity : The introduction of a 4-fluorophenyl group (as in N-(4-bromobenzyl)-N-(4-fluorophenyl)-thiophene-2-carboxamide) enhances antiviral potency against EV71, with EC50 values in the low micromolar range .
- Structural Flexibility : The ethyl linker in N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide may improve pharmacokinetic properties compared to bulkier substituents like benzyl or piperidinyl groups .
Structure-Activity Relationship (SAR) Insights
- Thiophene Core : The thiophene-2-carboxamide scaffold is critical for maintaining bioactivity, as removal or modification (e.g., furan replacement) reduces potency .
- Fluorophenyl Substituents: Fluorine at the para position enhances metabolic stability and target engagement. For instance, 4-fluorophenyl derivatives show superior antiviral activity compared to non-fluorinated analogues .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound this compound exhibits a range of biochemical interactions that underscore its potential as a therapeutic agent. It primarily interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes.
Key Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter the overall metabolic flux within cells. For instance, it may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis .
- Protein Binding : It binds to specific sites on proteins, leading to conformational changes that can either activate or inhibit protein function. This mechanism is crucial for the compound's role in modulating cellular signaling pathways.
Cellular Effects
This compound influences various cellular processes, including:
- Cell Signaling Pathways : The compound modulates signaling molecules, resulting in changes in downstream signaling pathways that affect gene expression and protein synthesis.
- Metabolic Changes : Its impact on cellular metabolism can lead to altered energy production and utilization, which is vital for cell growth and proliferation.
The mechanism of action involves several key interactions at the molecular level:
- Binding to Receptors : The compound binds to receptors such as VEGFR-2, leading to inhibition of angiogenesis. In vitro studies have demonstrated that it exhibits lower IC50 values than established drugs like sunitinib, indicating potent activity against cancer cell lines .
- Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, it alters the transcription of genes involved in critical cellular functions. This modulation can lead to apoptosis in cancer cells .
Research Findings and Case Studies
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Below is a summary of key findings:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Hep3B | 5.46 | Induces apoptosis via tubulin interaction | |
| MCF-7 | 0.66 | Selective inhibition of VEGFR-2 | |
| Various | 7 - 20 | Targets angiogenesis and alters cancer cell signaling |
Case Study: Anticancer Activity
In a study assessing the anticancer activity of thiophene carboxamide derivatives, compounds similar to this compound demonstrated significant efficacy against Hep3B liver cancer cells with IC50 values indicating strong antiproliferative effects. The study suggested that these compounds mimic the action of known anticancer agents like Combretastatin A-4 by disrupting tubulin dynamics .
Q & A
Q. What are the common synthetic routes for N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a substituted amine (e.g., 2-(4-fluorophenyl)ethylamine). Key methodologies include:
- Reagent Selection : Use of 2-thiophenecarbonyl chloride and amines in polar solvents like acetonitrile under reflux (1–2 hours), yielding crystalline products after solvent evaporation .
- Solvent-Free Methods : Microwave-assisted synthesis or solvent-free fusion at elevated temperatures (e.g., cyclohexanone with Al₂O₃ as a solid support) to enhance reaction efficiency .
- Characterization : Confirm purity via melting point analysis, NMR, and HRMS. For example, ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate derivatives show distinct NMR peaks at δ 7.03–7.40 (aromatic protons) and HRMS data matching calculated values .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.03–7.40 for 4-fluorophenyl groups) and confirm amide bond formation .
- HRMS : Validates molecular weight (e.g., observed [M+H] at m/z 262.0500 vs. calculated 261.0471) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and benzene rings) and non-classical interactions (C–H⋯O/S) in crystal packing .
Q. How can researchers assess the compound’s stability and solubility for in vitro assays?
- Solubility : Test in DMSO (common for biological assays) or aqueous buffers with surfactants.
- Stability : Monitor via HPLC under varying pH/temperature. Derivatives like ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate exhibit stability at room temperature (mp 65–66°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or thiophene substituents) influence bioactivity?
- SAR Studies : Replace the 4-fluorophenyl group with other aryl/heteroaryl moieties (e.g., 4-chlorophenyl) to evaluate changes in target binding. For example, sulfonamide analogues show altered antibacterial activity depending on substituent electronegativity .
- Dihedral Angle Effects : Reduced planarity between thiophene and fluorophenyl rings (e.g., 8.5° vs. 13.5°) may impact intermolecular interactions in enzyme binding pockets .
Q. What strategies resolve contradictions in biological activity data across similar carboxamides?
- Data Normalization : Control for assay conditions (e.g., T-type Ca²⁺ channel inhibition studies require standardized ion concentrations) .
- Crystallographic Validation : Compare active vs. inactive analogues using X-ray structures to identify critical interactions (e.g., hydrogen bonding with nitro groups in N-(2-nitrophenyl)thiophene-2-carboxamide) .
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity or binding modes?
- DFT Calculations : Model vibrational spectra (FT-IR/Raman) to assign peaks and predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Docking Studies : Use crystal structures (e.g., PDB entries) to simulate binding with targets like ULK1 (autophagy regulation) or T-type Ca²⁺ channels .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) achieves >95% purity for intermediates .
- Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time and byproduct formation .
Methodological Considerations
Q. How to design a robust protocol for evaluating in vivo pharmacokinetics?
Q. What are best practices for validating synthetic intermediates?
- Multi-Technique Approach : Combine NMR, HRMS, and microanalysis (C/H/N/S) for new compounds. For known intermediates, cross-check melting points and values against literature .
Q. How to address discrepancies between computational predictions and experimental bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
